![molecular formula C11H8ClN5O B2363971 3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 119222-35-4](/img/structure/B2363971.png)
3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : This compound, through nucleophilic replacement with hydrazides, can form 7-hydrazidoderivatives. These derivatives, by heating, undergo intramolecular cyclization to form new tricyclic compounds (Biagi et al., 2002).
Solution-Phase Parallel Synthesis : A solution-phase parallel synthetic method has been developed for rapidly preparing 5-substituted derivatives of this compound. This includes an aza-Wittig reaction followed by reactions with various amines and alcohols (Sun, Chen, & Yang, 2011).
Biological Activity
Binding to Adenosine Receptors : Some derivatives of this compound have shown high affinity and selectivity for the A1 adenosine receptor subtype. This is particularly true for compounds bearing cycloalkylamino or aralkylamino substituents at the 7 position (Betti et al., 1998).
Potential Biological Activity : Building blocks for potentially biologically active compounds have been synthesized using this compound, demonstrating its versatility in medicinal chemistry (Pokhodylo, Matiychuk, & Obushak, 2010).
Structural Analysis and Synthesis
Crystal Structure Analysis : The crystal structure of a derivative of this compound was determined through X-ray diffraction, revealing that all ring atoms in the triazolopyrimidinone moiety are almost coplanar (Zhao Jun, 2005).
Efficient Synthesis Methods : Various efficient synthesis methods have been developed for triazolopyrimidin-7-ones, highlighting the compound's significance in chemical synthesis (Zhao, Xie, & Xu, 2006).
Novel Compound Synthesis
- Novel Fused Derivatives : Novel 3-[6-(4-substituted phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylmethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized from a key intermediate related to this compound, showcasing its role in creating new chemical entities (Nagaraju et al., 2013).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXJPKPLJTIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

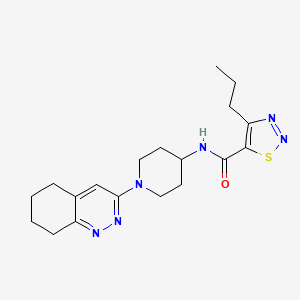

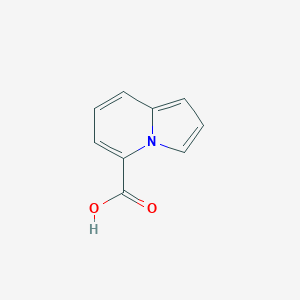
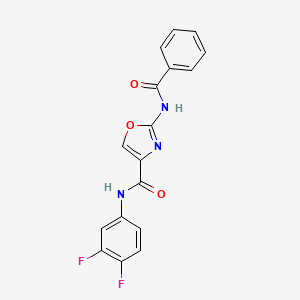
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
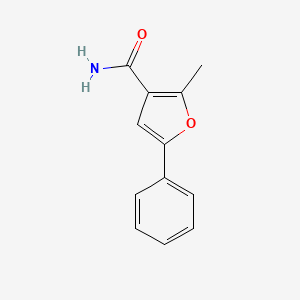
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
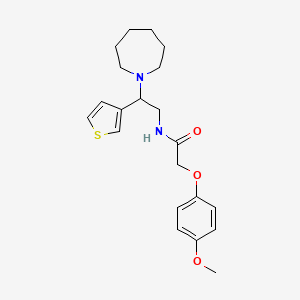
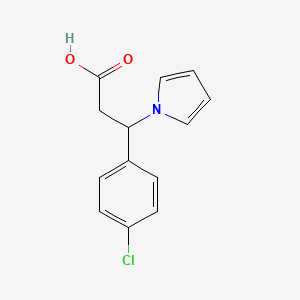
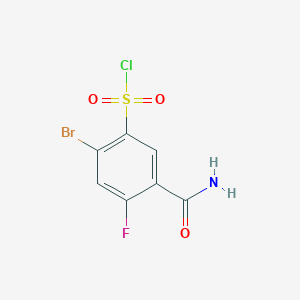
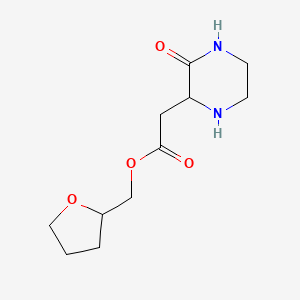
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)